CID 71325059
Description
CID 71325059, identified as 3-O-caffeoyl betulin, is a betulin-derived inhibitor with structural modifications that enhance its biochemical interactions. Betulin (CID 72326) is a naturally occurring triterpenoid isolated from birch bark, known for its anti-inflammatory and anticancer properties. This compound was studied in the context of substrate specificity and inhibition mechanisms, particularly in enzymatic systems involving bile acid transporters or steroid-metabolizing enzymes. Its structural features, including the pentacyclic triterpenoid backbone and polar caffeoyl group, position it as a candidate for modulating sterol-related pathways .
Properties
CAS No. |
89579-59-9 |
|---|---|
Molecular Formula |
C7H3O4OsP |
Molecular Weight |
372.3 g/mol |
InChI |
InChI=1S/C7H3O4P.Os/c8-1-4-12(7-11,5-2-9)6-3-10;/h4-6H; |
InChI Key |
PMKMTEKQJWULPW-UHFFFAOYSA-N |
Canonical SMILES |
C(=C=O)P(=C=O)(C=C=O)C=C=O.[Os] |
Origin of Product |
United States |
Preparation Methods
Dispersing natural halloysite in water: and adding a closed boron cluster, followed by stirring at elevated temperatures (80-100°C) until the reaction is complete.
Polymerization techniques: to create core-shell structures, which involve the use of fluorine-containing polymers.
Chemical Reactions Analysis
CID 71325059 undergoes various chemical reactions, including:
Oxidation and reduction reactions: These reactions involve the transfer of electrons and can result in changes to the oxidation state of the compound.
Substitution reactions: Common reagents and conditions used in these reactions include nucleophiles such as amines, phenoxides, and enolates.
Scientific Research Applications
CID 71325059 has several scientific research applications, including:
Chemistry: It serves as an electrophile in palladium-catalyzed cross-coupling reactions.
Biology and Medicine: The compound’s unique properties make it valuable for various biological and medical research applications.
Industry: It is used in the production of specialized polymers and coatings.
Mechanism of Action
The mechanism of action for CID 71325059 involves its interaction with specific molecular targets and pathways. For example, it acts as an electrophile in chemical reactions, facilitating the formation of new chemical bonds. The compound’s reactivity and stability make it suitable for various applications in synthetic chemistry .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
CID 71325059 belongs to a class of betulin derivatives optimized for inhibitory activity. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison of this compound and Analogs
| Compound Name | PubChem CID | Molecular Formula | Molecular Weight | Key Functional Groups | Structural Modifications | Hypothesized Impact on Activity |
|---|---|---|---|---|---|---|
| 3-O-Caffeoyl Betulin | 71325059 | C₃₉H₅₄O₅ | 598.85 g/mol | Triterpenoid core, caffeoyl ester | Caffeoyl group at 3-OH position | Enhanced solubility, target interaction |
| Betulin | 72326 | C₃₀H₅₀O₂ | 442.72 g/mol | Triterpenoid core, hydroxyl groups | Unmodified betulin skeleton | Low solubility, moderate bioactivity |
| Betulinic Acid | 64971 | C₃₀H₄₈O₃ | 456.70 g/mol | Triterpenoid core, carboxylic acid | Oxidation of C-28 to carboxylic acid | Improved cytotoxicity, antiviral activity |
| Lupenone | 92158 | C₃₀H₄₈O | 424.70 g/mol | Triterpenoid core, ketone group | C-3 hydroxyl replaced with ketone | Reduced polarity, altered binding |
Key Findings:
Betulinic acid (CID 64971) exhibits a carboxylic acid group at C-28, which correlates with heightened cytotoxicity in cancer cells but may reduce membrane permeability due to increased polarity .
Backbone Modifications: Lupenone (CID 92158), a ketone derivative of betulin, lacks the hydroxyl group at C-3, reducing its ability to form hydrogen bonds with target proteins. This may explain its lower inhibitory potency in some assays . this compound retains the triterpenoid core but adds a bulky caffeoyl group, which could sterically hinder binding to narrow active sites while improving affinity for hydrophobic pockets .
Substrate Specificity :
- In Figure 8 of , this compound and other betulin derivatives are compared with steroid-based substrates like taurocholic acid (TC) and dehydroepiandrosterone sulfate (DHEAS) . The 3D structural overlays suggest that betulin derivatives mimic the orientation of steroid backbones, enabling competitive inhibition of sterol-binding enzymes or transporters .
Implications for Drug Design
This compound’s caffeoyl modification represents a strategic balance between hydrophobicity and polarity, addressing limitations of parent compounds like betulin. Future studies should quantify inhibitory constants (Ki) and assess pharmacokinetic profiles to validate these hypotheses.
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